molecular formula C14H18N2O3S2 B2355271 1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide CAS No. 1428362-49-5

1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

Cat. No.: B2355271
CAS No.: 1428362-49-5
M. Wt: 326.43
InChI Key: ZNMZYEUONQTKDJ-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

The synthesis of 1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide can be achieved through several synthetic routes. . This reaction is typically carried out under ultraviolet light irradiation, which promotes the cycloaddition process, leading to the formation of the azetidine ring.

In an industrial setting, the production of this compound may involve the use of large-scale reactors equipped with UV light sources to ensure efficient and consistent cycloaddition. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces sulfides.

Scientific Research Applications

1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The azetidine ring system is explored for its potential use in the synthesis of novel materials with unique mechanical and electronic properties.

    Chemical Biology: Researchers investigate the compound’s ability to modulate biological pathways, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s azetidine ring and sulfonyl group allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as:

    1-(phenylsulfonyl)azetidine-3-carboxamide: This compound lacks the cyclopropyl and methylthio substituents, which may result in different chemical properties and biological activities.

    1-(cyclopropylsulfonyl)azetidine-3-carboxamide:

The presence of the cyclopropylsulfonyl and 2-(methylthio)phenyl groups in this compound makes it unique, providing distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-20-13-5-3-2-4-12(13)15-14(17)10-8-16(9-10)21(18,19)11-6-7-11/h2-5,10-11H,6-9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMZYEUONQTKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CN(C2)S(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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